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Introduction:

306-012B is a novel, ionizable cationic lipidoid designed for the formulation of lipid
nanoparticles (LNPs) that facilitate the targeted delivery of genetic material to the liver.[1][2]
These LNPs have demonstrated high efficiency in mediating liver-specific gene knockdown,
offering a promising platform for therapeutic applications, particularly in the context of CRISPR-
Cas9 based genome editing.[3][4][5] The 306-012B LNP system has been shown to be
significantly more effective than the FDA-approved MC-3 LNP for hepatic delivery of nucleic
acids.[4][5]

This document provides detailed application notes, quantitative data summaries, and
experimental protocols for the use of 306-012B in liver-specific gene knockdown, with a
primary focus on the successful in vivo knockdown of the Angiopoietin-like 3 (Angptl3) gene in
mice. This gene is a key regulator of lipid metabolism, and its knockdown leads to a significant
reduction in serum levels of ANGPTL3 protein, LDL cholesterol, and triglycerides.[3][4][5]

Data Presentation
Table 1: In Vivo Efficacy of 306-0O12B LNP vs. MC-3 LNP
for Angptl3 Gene Knockdown
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Parameter 306-012B LNP MC-3 LNP Reference
Median Gene Editing
o 38.5% 14.6% [4][6]
Rate in Liver
Reduction in Serum
) 65.2% 25% [4][6]
ANGPTL3 Protein
Reduction in Serum
56.8% 15.7% [4][6]
LDL-C
Reduction in Serum
29.4% 16.3% [4][6]

Triglycerides

Data obtained from
wild-type C57BL/6
mice seven days after
a single intravenous
injection of LNPs co-
formulated with Cas9
mRNA and sgAngptl3
at a total RNA dose of
3.0 mg/kg.[6]

Table 2: Long-Term Efficacy of a Single Dose of 306-
012B LNP for Angptl3 Knockdown (100 Days Post-

Injection)
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Reduction in

Reduction in

Total RNA Reduction in
Serum Serum Reference
Dose Serum LDL-C . .
ANGPTL3 Triglycerides
3.0 mg/kg 60% 48.1% 28.6% [7]
Data

demonstrates the
durable
therapeutic effect
of a single

administration.[5]

[7]

Table 3: Safety Profile of 306-012B LNP-mediated Gene

Editing

Safety Parameter

Observation

Reference

Off-Target Mutagenesis

No evidence of off-target
mutagenesis detected at nine

top-predicted sites.

[4]1[5]

Liver Toxicity (ALT/AST levels)

No significant changes in ALT
or AST levels, indicating no

apparent liver toxicity.

[4]

Systemic Inflammatory

Response

Cytokine levels returned to
baseline 48 hours post-
administration, indicating no
long-term systemic

inflammation.

[4]

Experimental Protocols
Formulation of 306-0O12B Lipid Nanoparticles

This protocol describes the formulation of 306-O12B LNPs for the co-delivery of Cas9 mRNA

and single-guide RNA (sgRNA).
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Materials:

306-012B lipidoid

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

Cas9 mRNA

SgRNA targeting the gene of interest (e.g., Angptl3)

Ethanol

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

Prepare the lipid stock solution by dissolving 306-012B, Cholesterol, DSPC, and DMG-PEG
in ethanol at a molar ratio of 50:38.5:10:1.5.[4][8]

Prepare the RNA solution by dissolving Cas9 mRNA and sgRNA in citrate buffer. A mass
ratio of 1:1.2 (Cas9 mRNA/sgRNA) has been shown to be effective.[7]

The lipid solution and RNA solution are mixed using a microfluidic mixing device.

The resulting mixture is then dialyzed against PBS to remove ethanol and raise the pH to
7.4, leading to the formation of LNPs.

The final LNP formulation should have a weight ratio of 306-012B to total RNA of 7.5/1.[4][9]

Characterize the LNPs for size, polydispersity, and encapsulation efficiency. The average
size is expected to be around 110-112 nm.[7][8]
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In Vivo Gene Knockdown in Mice

This protocol details the procedure for systemic administration of 306-O12B LNPs to achieve

liver-specific gene knockdown in mice.

Animal Model:

Wild-type C57BL/6 mice.[4]

Procedure:

Acclimatize the mice to the laboratory conditions.

Dilute the prepared 306-012B LNP formulation in sterile PBS to the desired concentration
for injection.

Administer the LNP formulation via a single intravenous (IV) injection.

Dosages can be varied to titrate the knockdown effect. Doses of 1.0, 2.0, and 3.0 mg/kg of
total RNA have been shown to be effective.[7]

Monitor the animals for any adverse effects.

Collect blood samples at desired time points (e.g., 7 and 100 days post-injection) to analyze
serum levels of the target protein, LDL-C, and triglycerides.[4][7]

At the end of the study, euthanize the mice and harvest the liver and other organs for
analysis of gene editing efficiency (e.g., via Next-Generation Sequencing) and
biodistribution.[4]
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Caption: Experimental workflow for 306-012B LNP-mediated gene knockdown.
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Caption: Signaling pathway for Angptl3 knockdown and lipid reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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knockdown]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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